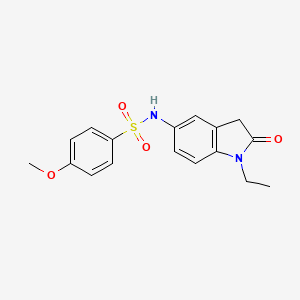

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide

Description

This compound is a sulfonamide derivative featuring a 1-ethyl-2-oxoindole core linked to a 4-methoxybenzenesulfonamide group. Its molecular formula is C₁₈H₂₀N₂O₄S with a molecular weight of 360.43 g/mol (). The structure combines an indole scaffold—a common motif in bioactive molecules—with a sulfonamide moiety, which is frequently associated with enzyme inhibition (e.g., kinase or histone deacetylase inhibition) .

Key structural features:

- 1-Ethyl group on the indole nitrogen, which may enhance lipophilicity and metabolic stability.

- 2-Oxo group on the indole ring, contributing to hydrogen-bonding interactions.

- 4-Methoxybenzenesulfonamide substituent, providing electron-donating effects and influencing binding affinity.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-3-19-16-9-4-13(10-12(16)11-17(19)20)18-24(21,22)15-7-5-14(23-2)6-8-15/h4-10,18H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAKXCQHEXUHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine group of the indole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the carbonyl group.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of essential biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes critical parameters of the target compound and its analogs:

Key Observations:

- Sulfonamide vs. Carboxamide: The target compound and F713-0056 differ in their linker groups (sulfonamide vs. acetamide).

- Substituent Effects: The 4-methoxy group in the target compound provides electron-donating properties compared to the trifluoromethyl group in Compound 31, which is electron-withdrawing. This difference could alter enzyme inhibition profiles .

- Lipophilicity: The target compound and F713-0056 share similar logD values (~3.16), suggesting comparable membrane permeability .

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide is a synthetic compound belonging to the indole derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an indole ring fused with a sulfonamide group. Its molecular formula is C₁₈H₁₉N₃O₃S, and it exhibits significant lipophilicity and potential for interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 345.42 g/mol |

| LogP | 3.229 |

| Solubility | Moderate |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways:

1. Enzyme Inhibition:

Research indicates that this compound may act as an inhibitor of various enzymes involved in cancer progression and inflammation. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

2. Anticancer Activity:

Preliminary studies suggest that the compound exhibits promising anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines range from 8.39 to 21.15 μM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| HepG2 | 16.90 ± 0.09 | Doxorubicin | 13.76 ± 0.45 |

| MCF-7 | 19.57 ± 1.10 | Doxorubicin | 17.44 ± 0.46 |

| A549 | 30.91 ± 0.65 | Sunitinib | 10.14 ± 0.50 |

| HCT116 | 20.30 ± 0.33 | Sunitinib | 9.67 ± 0.22 |

These findings indicate that the compound has comparable efficacy to established chemotherapeutics, suggesting its potential as a candidate for further development in cancer therapy.

Further investigations into the mechanism of action revealed that treatment with this compound led to cell cycle arrest in the G2/M phase in MCF-7 cells, as evidenced by flow cytometry analysis. This arrest was accompanied by increased apoptosis rates, indicating that the compound induces cell death through apoptotic pathways .

Q & A

Basic Question: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves three key steps: (1) Fischer indole synthesis to form the indole core, (2) sulfonylation using 4-methoxybenzenesulfonyl chloride under alkaline conditions to introduce the sulfonamide group, and (3) ethylation of the indole nitrogen using ethylating agents like ethyl iodide. Optimization includes:

- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.

- Solvent selection : Dichloromethane or THF for sulfonylation due to their inertness and solubility properties.

- Catalysts : Triethylamine as a base to neutralize HCl byproducts during sulfonylation .

Yield improvements (>70%) are achievable via continuous flow reactors in industrial-scale syntheses, though lab-scale batch reactions remain common for flexibility.

Basic Question: How can purity and structural integrity be validated post-synthesis?

Methodological validation involves:

- HPLC-MS : To confirm molecular weight (Mw = 346.39 g/mol) and detect impurities.

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the methoxy group (~δ 3.8 ppm in <sup>1</sup>H NMR) and the sulfonamide NH (~δ 10.2 ppm).

- X-ray crystallography : For absolute configuration verification. SHELXL refinement (e.g., PDB ID 4YAT) resolves bond lengths/angles with R-factors < 0.05 .

Advanced Question: How does the compound interact with biological targets like TRIM24, and what methods validate target engagement?

The compound binds to the TRIM24 bromodomain via its sulfonamide and methoxy groups, disrupting histone recognition. Validation methods:

- Crystallography : Co-crystal structures (e.g., 4YAT resolution: 2.18 Å) reveal binding poses and key residues (CYS829, HIS849) coordinating the indole core .

- Surface Plasmon Resonance (SPR) : Measures binding affinity (Kd ~50–100 nM).

- Cellular assays : Luciferase reporter systems quantify transcriptional inhibition in cancer cell lines (e.g., MCF-7) .

Advanced Question: What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., enzyme vs. cellular assays) arise from off-target effects or assay conditions. Mitigation strategies:

- Dose-response curves : Use ≥10 concentration points to improve accuracy.

- Orthogonal assays : Pair enzymatic inhibition (e.g., TRIM24 bromodomain) with phenotypic readouts (e.g., cell proliferation).

- Metabolic stability tests : Liver microsome assays identify rapid degradation, explaining reduced cellular efficacy .

Advanced Question: How can computational methods guide SAR studies for this compound?

Structure-activity relationship (SAR) optimization involves:

- Docking simulations (AutoDock Vina) : Predict substituent effects on TRIM24 binding. The ethyl group at N1 enhances hydrophobic packing, while methoxy improves solubility.

- QM/MM calculations : Assess electronic effects of substituents (e.g., electron-withdrawing groups on sulfonamide acidity).

- ADMET prediction (SwissADME) : Prioritize derivatives with logP < 3.5 and TPSA > 80 Ų for improved bioavailability .

Basic Question: What are the compound’s stability profiles under varying storage conditions?

- Thermal stability : Decomposition >150°C (DSC/TGA data).

- Photostability : Protect from UV light; amber vials prevent indole oxidation.

- Solution stability : Store in DMSO at −20°C (<1% degradation over 6 months). Avoid aqueous buffers (pH > 8) due to sulfonamide hydrolysis .

Advanced Question: How is the compound utilized in probing enzyme mechanisms?

As a competitive inhibitor, it traps intermediate states in enzymatic assays:

- Stopped-flow kinetics : Monitors real-time inhibition of TRIM24’s acetyl-lysine binding.

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding (ΔH ~−15 kcal/mol) .

- Cryo-EM : Captures conformational changes in target enzymes upon inhibitor binding .

Advanced Question: What crystallographic challenges arise during structure refinement, and how are they addressed?

Common issues:

- Disorder in the ethyl group : Restrain thermal parameters (SHELXL commands: DFIX, SIMU).

- Twinned crystals : Use TWINABS for data integration and HKL-3000 for phasing.

- Low-resolution data (≥2.5 Å) : Employ PHENIX.refine with NCS restraints to improve model accuracy .

Basic Question: What spectroscopic techniques characterize the compound’s electronic transitions?

- UV-Vis : λmax at 270 nm (indole π→π*) and 310 nm (sulfonamide n→π*).

- Fluorescence : Emission at 380 nm (quantum yield Φ = 0.15) for tracking in cellular uptake studies .

Advanced Question: How do solvent effects influence reactivity in derivatization reactions?

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in nucleophilic substitutions (e.g., SNAr at the indole 5-position).

- Protic solvents (MeOH) : Favor sulfonamide deprotonation, accelerating esterification or amide coupling.

- Dielectric constant (ε) : High-ε solvents reduce activation energy for electron-deficient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.